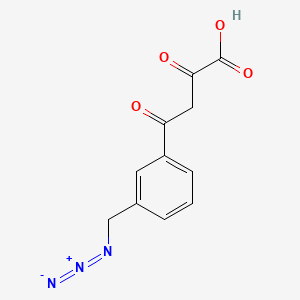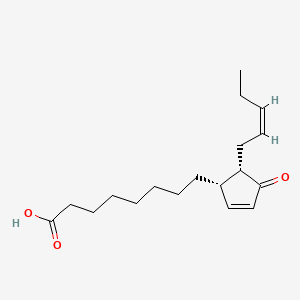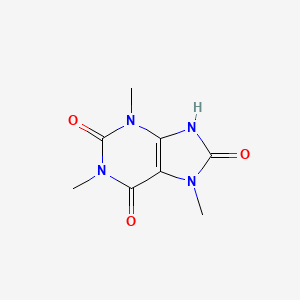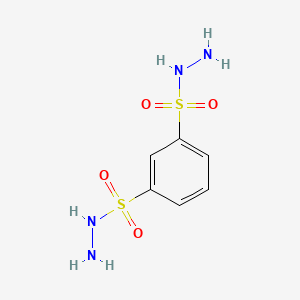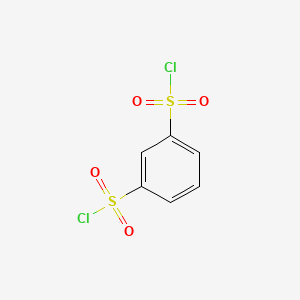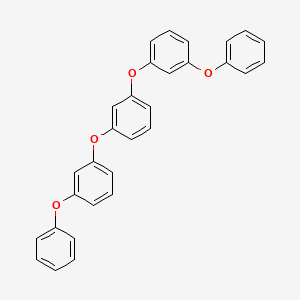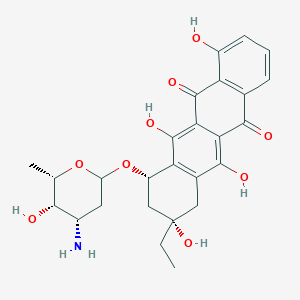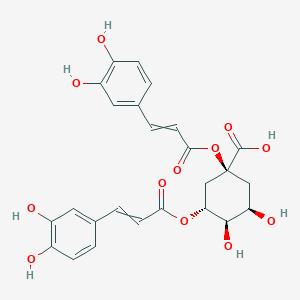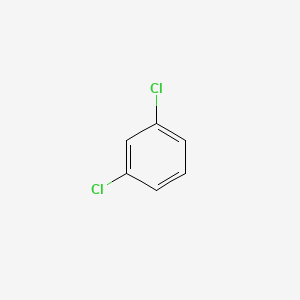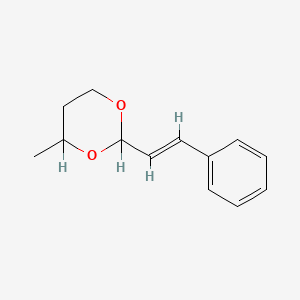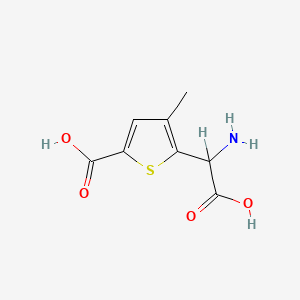
3-Matida
Übersicht
Beschreibung
3-MATIDA: is a metabolic glutamate 1 (mGlu1) receptor antagonist. Its chemical structure consists of a thien-2-yl-glycine moiety, and it has the following properties:
Molecular Formula: CHNOS
Molecular Weight: 215.23 g/mol
CAS Number: 518357-51-2
Vorbereitungsmethoden
The synthetic routes for 3-MATIDA involve stereoselective synthesis. Notably, both (+)- and (-)-3-MATIDA have been synthesized, with (+)-3-MATIDA identified as a novel mGluR1 competitive antagonist . Unfortunately, specific reaction conditions and industrial production methods are not widely documented.
Analyse Chemischer Reaktionen
3-MATIDA ist an verschiedenen Reaktionen beteiligt, darunter:
Neuroprotektion: Es lindert den neuronalen Tod in Modellen der zerebralen Ischämie.
Epileptiforme Aktivität: Nach Ischämie beeinflusst es die epileptiforme Aktivität.
Häufige Reagenzien und Bedingungen für diese Reaktionen müssen noch vollständig geklärt werden.
Wissenschaftliche Forschungsanwendungen
Forscher haben die Anwendungen von 3-MATIDA in folgenden Bereichen untersucht:
Neurowissenschaft: Studium neuronaler Verletzungen und epileptiformer Aktivität.
Medizin: Untersuchung seiner potenziellen neuroprotektiven Wirkungen.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkung entfaltet, beinhaltet mGlu1-Rezeptoren. Es moduliert die Neurotransmission, möglicherweise durch Verstärkung der GABAergen Signalübertragung .
Wirkmechanismus
The precise mechanism by which 3-MATIDA exerts its effects involves mGlu1 receptors. It modulates neurotransmission, potentially enhancing GABAergic signaling .
Vergleich Mit ähnlichen Verbindungen
Während die Einzigartigkeit von 3-MATIDA bemerkenswert ist, ist es wichtig, es mit verwandten Verbindungen zu vergleichen. Leider werden in der verfügbaren Literatur keine spezifischen ähnlichen Verbindungen explizit erwähnt.
Eigenschaften
IUPAC Name |
5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWRBFEDDEWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439259 | |
| Record name | 3-MATIDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518357-51-2 | |
| Record name | 3-MATIDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



